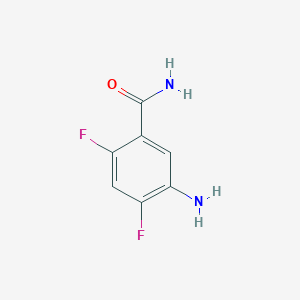

5-Amino-2,4-difluorobenzamide

Übersicht

Beschreibung

The compound 5-Amino-2,4-difluorobenzamide is a derivative of benzamide with amino and fluorine substituents on the benzene ring. While the provided papers do not directly discuss 5-Amino-2,4-difluorobenzamide, they do provide insights into the chemistry of related benzamide compounds, which can be useful in understanding the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related benzamide compounds involves various chemical reactions, including nucleophilic substitution, dehydration, and reduction processes. For instance, a novel fluorinated diamine monomer was prepared through the nucleophilic substitution reaction followed by catalytic reduction with hydrazine and Pd/C . Similarly, a new chemical reagent was synthesized from N-(2-amino-2-oxoethyl)-2,6-difluorobenzamide by dehydration in the presence of POCl3 as a catalyst . These methods could potentially be adapted for the synthesis of 5-Amino-2,4-difluorobenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with the potential for polymorphism as seen in the study of 4-Amino-3,5-dinitrobenzamide, which crystallizes in four different polymorphic forms and a hydrate . This suggests that 5-Amino-2,4-difluorobenzamide may also exhibit polymorphism, which could affect its physical properties and stability.

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions. For example, N-thiobenzoyl-α-amino-acids react with trifluoroacetic anhydride to form 5-(2'-Benzamidoacyloxy)thiazoles . The reductive chemistry of benzamide derivatives, such as the conversion of nitro groups to amines or hydroxylamines, is also significant . These reactions are important for understanding the reactivity and potential applications of 5-Amino-2,4-difluorobenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Polymorphism can affect the phase transformation behavior, as seen with 4-Amino-3,5-dinitrobenzamide . The introduction of fluorine atoms can improve solubility and lower dielectric constants, as observed in fluorinated polyimides . These insights suggest that 5-Amino-2,4-difluorobenzamide may have unique solubility, stability, and electronic properties due to its fluorine substituents.

Wissenschaftliche Forschungsanwendungen

Fluorescent Detection of Metal Ions

5-Amino-2,4-difluorobenzamide derivatives are explored for their potential in detecting metal ions. A study by Xu et al. (2014) presents the development of 2-aminobenzamide structural isomers as fluorescent probes for detecting Cd2+ and Zn2+ ions. These probes demonstrate a unique “off–on” and “on–off” molecular switch characteristic, essential for specific metal ion detection in various environmental and biological contexts (Xu et al., 2014).

Polymer Synthesis

In the field of polymer chemistry, 5-Amino-2,4-difluorobenzamide derivatives play a crucial role. Butt et al. (2005) synthesized novel aromatic polyimides using diamines derived from aminophenyl substituted benzamides, including 5-amino-2,4-difluorobenzamide. These polyimides exhibit desirable properties like solubility in organic solvents and high thermal stability, making them suitable for various industrial applications (Butt et al., 2005).

Synthesis of Chemical Reagents

5-Amino-2,4-difluorobenzamide derivatives are also used in synthesizing other chemical reagents. A study by Wan Ming-hui (2014) described the synthesis of 2-(2,6-Difluorophenyl)-1H-imidazol-5(4H)-one from N-(2-amino-2-oxoethyl)-2,6-difluorobenzamide, illustrating the versatility of 5-amino-2,4-difluorobenzamide derivatives in chemical synthesis (Wan Ming-hui, 2014).

Anti-Tumor Activity Research

In the realm of medicinal chemistry, these compounds are investigated for their anti-tumor properties. Li (2014) synthesized a series of 3-amidebenzamide derivatives and studied their anti-tumor activity in vitro. This research opens potential avenues for developing new cancer therapies using 5-amino-2,4-difluorobenzamide derivatives (Li, 2014).

Corrosion Inhibition

5-Amino-2,4-difluorobenzamide derivatives are also explored for their corrosion inhibition properties. Verma et al. (2015) studied the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel, demonstrating the compound's utility in preventing corrosion in industrial applications (Verma et al., 2015).

Polymorphism and Phase Transformation Studies

The polymorphic forms of 5-Amino-2,4-difluorobenzamide derivatives are studied for their phase transformation behavior. Reddy et al. (2014) reported the preparation and analysis of polymorphs of 4-amino-3,5-dinitrobenzamide, a derivative of 5-Amino-2,4-difluorobenzamide, which is important for understanding the material's stability and solubility properties (Reddy et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-amino-2,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBICQXXBTGJUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,4-difluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoate](/img/structure/B1294060.png)

![6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1294061.png)

![4-iodo-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1294065.png)

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)

![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)